

1-Fluoronaphthalen-2-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Fluoronaphthalen-2-amine

Cat. No.: B175845

[Get Quote](#)

An In-Depth Technical Guide to 1-Fluoronaphthalen-2-amine

This guide provides a comprehensive overview of **1-Fluoronaphthalen-2-amine**, a fluorinated aromatic amine of significant interest to researchers and professionals in drug discovery and chemical synthesis. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, and essential safety and handling procedures, offering a valuable resource for its application in a laboratory setting.

Introduction and Chemical Identity

1-Fluoronaphthalen-2-amine, with the CAS number 14554-00-8, is a substituted naphthalenamine derivative. The introduction of a fluorine atom onto the naphthalene scaffold can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are highly sought after in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The strategic placement of the fluorine atom at the C1 position and the amine group at the C2 position creates a unique electronic environment that can influence intermolecular interactions and reactivity, making it a valuable building block in the synthesis of complex organic molecules.

The molecular formula for **1-Fluoronaphthalen-2-amine** is $C_{10}H_8FN$, and it has a molecular weight of 161.18 g/mol.

Physicochemical and Spectroscopic Data

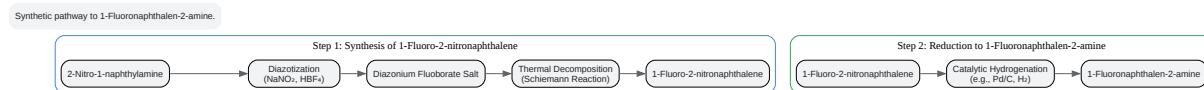
Detailed experimental data for **1-Fluoronaphthalen-2-amine** is not widely available in public literature. However, based on the properties of structurally similar compounds, such as other fluoronaphthylamines and naphthylamines, the following properties can be anticipated. It is crucial for researchers to experimentally verify these characteristics for their specific samples.

Table 1: Physicochemical Properties of **1-Fluoronaphthalen-2-amine** and Related Compounds

Property	1-Fluoronaphthalen-2-amine (Predicted/Inferred)	4-Fluoro-1-naphthylamine[1]	2-Naphthylamine[2] [3]
CAS Number	14554-00-8	438-32-4	91-59-8[3]
Molecular Formula	C ₁₀ H ₈ FN	C ₁₀ H ₈ FN	C ₁₀ H ₉ N[3]
Molecular Weight	161.18 g/mol	161.18 g/mol [1]	143.19 g/mol [2][3]
Appearance	Likely a solid at room temperature	Pale purple to purple solid[1]	White to reddish flakes, darkens on exposure to air[2]
Melting Point	Data not available	48 °C[1]	111-113 °C[2]
Boiling Point	Data not available	162 °C at 16 Torr[1]	306 °C[2]
Solubility	Expected to be soluble in organic solvents like ethanol and ether, with limited solubility in water.	Moderately soluble in organic solvents	Soluble in hot water, ethanol, and ether[4]

Spectroscopic Data:

While specific spectra for **1-Fluoronaphthalen-2-amine** are not readily found in public databases, researchers can anticipate characteristic signals based on its structure.


- ^1H NMR: The spectrum would show complex aromatic multiplets. The protons on the naphthalene ring will exhibit splitting patterns influenced by both the fluorine and amine substituents.
- ^{13}C NMR: The spectrum will display ten distinct signals for the carbon atoms of the naphthalene ring. The carbon atom bonded to the fluorine will show a characteristic large coupling constant ($^1\text{J}_{\text{CF}}$).
- ^{19}F NMR: A singlet is expected for the single fluorine atom.
- IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$), C-N stretching, and C-F stretching vibrations, in addition to aromatic C-H and C=C stretching bands.
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at $\text{m/z} = 161.18$.

Synthesis of 1-Fluoronaphthalen-2-amine

A practical and reliable synthesis of **1-Fluoronaphthalen-2-amine** can be achieved through a two-step process starting from 2-nitronaphthalene. The first step involves the fluorination of the corresponding nitroamine, followed by the reduction of the nitro group to the desired amine. This approach leverages established methodologies in aromatic chemistry.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **1-Fluoronaphthalen-2-amine**.

Experimental Protocols

Step 1: Synthesis of 1-Fluoro-2-nitronaphthalene via a Modified Schiemann Reaction

This protocol is adapted from the reported synthesis of fluoronitronaphthalenes.[\[5\]](#)

- **Rationale:** The Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring. It proceeds through the thermal decomposition of a diazonium fluoborate salt, which is typically prepared from the corresponding primary aromatic amine.
- **Procedure:**
 - **Diazotization:** In a suitable reaction vessel, dissolve 2-nitro-1-naphthylamine in a mixture of tetrahydrofuran and aqueous tetrafluoroboric acid (HBF_4) at a reduced temperature (typically 0-5 °C).
 - **Slowly add a solution of sodium nitrite (NaNO_2) in water while maintaining the low temperature to form the diazonium fluoborate salt.** Stir the reaction mixture for a specified time to ensure complete diazotization.
 - **Isolation of the Diazonium Salt:** The diazonium fluoborate salt often precipitates from the reaction mixture. Isolate the salt by filtration and wash it with cold water and then a cold organic solvent (e.g., ether) to remove impurities.
 - **Thermal Decomposition:** Carefully heat the dried diazonium fluoborate salt. The decomposition will release nitrogen gas and boron trifluoride, yielding the desired 1-fluoro-2-nitronaphthalene. The decomposition can be carried out in an inert, high-boiling solvent to ensure a controlled reaction.
 - **Purification:** The crude product can be purified by techniques such as column chromatography or recrystallization to obtain pure 1-fluoro-2-nitronaphthalene.

Step 2: Catalytic Reduction of 1-Fluoro-2-nitronaphthalene

- **Rationale:** Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds to their corresponding amines. Palladium on carbon (Pd/C) is a

commonly used and effective catalyst for this transformation.

- Procedure:

- Reaction Setup: In a hydrogenation vessel, dissolve 1-fluoro-2-nitronaphthalene in a suitable solvent, such as ethanol or ethyl acetate.
- Add a catalytic amount of 10% palladium on carbon (Pd/C).
- Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically from a balloon or a pressurized system).
- Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
- Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude **1-Fluoronaphthalen-2-amine**. The product can be further purified by recrystallization or column chromatography if necessary.

Safety, Handling, and Storage

As with all aromatic amines, **1-Fluoronaphthalen-2-amine** should be handled with care, assuming it may be toxic and potentially carcinogenic.[\[6\]](#)[\[7\]](#)

GHS Hazard Classification (Predicted):

While a specific GHS classification for **1-Fluoronaphthalen-2-amine** is not established, it is prudent to handle it with the precautions for a substance that is:

- Harmful if swallowed
- Causes skin irritation
- Causes serious eye irritation

- May cause respiratory irritation
- Suspected of causing cancer

Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield.
- Hand Protection: Use chemically resistant gloves (e.g., nitrile).
- Skin and Body Protection: Wear a lab coat and closed-toe shoes. For larger quantities, consider additional protective clothing.

Handling:

- Work in a well-ventilated area, preferably in a chemical fume hood.[8]
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
- Keep away from oxidizing agents and incompatible materials.

Conclusion

1-Fluoronaphthalen-2-amine is a valuable synthetic intermediate with potential applications in pharmaceutical and materials science research. This guide provides essential information on its identity, properties, a detailed synthesis protocol, and crucial safety guidelines. By following the outlined procedures and adhering to safety precautions, researchers can confidently and safely utilize this compound in their scientific endeavors.

References

- IARC (1974). IARC Monographs on the Evaluation of Carcinogenic Risk of Chemicals to Man, Volume 4, Some Aromatic Amines, Hydrazine and Related Substances, N-Nitroso Compounds and Miscellaneous Alkylating Agents.
- ACS Publications (2023).
- PubChem.
- Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [\[Link\]](#)
- Johnson, D. E., & Cornish, H. H. (1978). Metabolic conversion of 1- and 2-nitronaphthalene to 1- and 2-naphthylamine in the rat. *Toxicology and Applied Pharmacology*, 46(3), 549–573.
- ChemSynthesis. 1-fluoro-2-methylnaphthalene. [\[Link\]](#)
- Brill, E. (1970). Preparation of fluoronitronaphthalenes via a modified Schiemann reaction. *Journal of the Chemical Society C: Organic*, 1251.
- PubChem. 2-Naphthylamine. [\[Link\]](#)
- ChemBK. 1-Naphthylamine. [\[Link\]](#)
- Wikipedia. 2-Naphthylamine. [\[Link\]](#)
- NIST. Naphthalene, 1-fluoro-. [\[Link\]](#)
- Carl ROTH.
- Google Patents.
- International Labour Organization. ICSC 0610 - 2-NAPHTHYLAMINE. [\[Link\]](#)
- University of California, Santa Barbara. Fluorine. [\[Link\]](#)
- ResearchGate.
- NIST. Naphthalene, 1-fluoro-. [\[Link\]](#)
- National Toxicology Program. Report on Carcinogens, Fifteenth Edition - 2-Naphthylamine. [\[Link\]](#)
- PubChem. 1-Naphthylamine. [\[Link\]](#)
- ChemSafetyPro.
- ResearchGate. IR absorption spectra of (1) parent 1-naphthylamine and (2)
- NIST. 1-Naphthalenamine. [\[Link\]](#)
- NIST. 1-Naphthalenamine. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Fluoro-1-naphthylamine | 438-32-4 [amp.chemicalbook.com]
- 2. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Preparation of fluoronitronaphthalenes via a modified Schiemann reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- To cite this document: BenchChem. [1-Fluoronaphthalen-2-amine CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b175845#1-fluoronaphthalen-2-amine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com